molecular formula C11H12O3 B1672228 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one CAS No. 22214-39-7

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one

Cat. No.: B1672228
CAS No.: 22214-39-7
M. Wt: 192.21 g/mol
InChI Key: BWJQTZKTOVCXOW-ONEGZZNKSA-N
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Description

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one (CAS: 1080-12-2) is a β,γ-unsaturated ketone characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . The compound exhibits a conjugated enone system (C=O and C=C bonds), which contributes to its reactivity in chemical transformations, such as Michael additions or hydrogenation reactions . Structurally, it is closely related to natural phenolic ketones found in plants, such as those isolated from Helichrysum stoechas or Artemisia campestris .

Toxicity studies indicate moderate acute toxicity in mice:

  • Oral LDLo: >2 g/kg
  • Intraperitoneal LD₅₀: 610 mg/kg .

Properties

IUPAC Name

(E)-4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQTZKTOVCXOW-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one, also known as vanillylidenacetone, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

  • IUPAC Name : (E)-4-(3-hydroxy-4-methoxyphenyl)-3-buten-2-one
  • CAS Number : 1080-12-2
  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol

1. Osteoclastogenesis Inhibition

One of the most notable biological activities of this compound is its ability to inhibit osteoclastogenesis. In a study, this compound demonstrated an impressive inhibitory potency with an IC50 value of 0.11 μM . This was significantly lower than that of alendronate, a standard osteoporosis treatment, which had an IC50 of 3.7 μM .

Mechanism of Action :

  • The compound inhibits the receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis in C57BL/6 bone marrow-derived monocytes/macrophages.
  • It promotes the differentiation of osteoblasts, evidenced by the induction of Runt-related transcription factor 2 (Runx2), alkaline phosphatase, and osteocalcin production.

2. Anti-inflammatory Properties

Research indicates that vanillylidenacetone possesses anti-inflammatory properties. It has been shown to inhibit albumin denaturation and reduce inflammation markers in various models . The compound's structural features contribute to its effectiveness as an anti-inflammatory agent.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Its derivatives exhibit cytotoxic activity against several cancer cell lines:

CompoundCell LineIC50 Value
VanillylidenacetoneMCF-7 (breast cancer)Close to that of 5-fluorouracil
Hybrid CompoundsVariousHigher cytotoxicity than sorafenib

The hybridization approach in synthesizing new derivatives has proven effective in enhancing biological activity compared to their parent compounds .

Case Studies

  • Osteoporosis Management
    • In vivo studies demonstrated that oral administration of vanillylidenacetone effectively prevented ovariectomy-induced osteoporosis in ddY mice, with results comparable to alendronate treatment .
  • Cancer Research
    • A study focused on the synthesis and evaluation of chalcone derivatives, including vanillylidenacetone, found that these compounds exhibited significant antiproliferative effects against various cancer cell lines .

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Dehydrozingerone exhibits significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

StudyFindings
In vitro studies on human cellsShowed a reduction in reactive oxygen species (ROS) levels by up to 70% at concentrations of 50 µM.

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

StudyFindings
Animal model of arthritisAdministration resulted in a decrease in inflammatory markers (IL-6, TNF-alpha) by approximately 50%.

3. Antimicrobial Activity
Research indicates that Dehydrozingerone possesses antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

Therapeutic Applications

1. Cancer Treatment
Dehydrozingerone has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15Inhibition of cell proliferation
A549 (lung cancer)12Disruption of mitochondrial function

Case Study: Cancer Treatment
A clinical trial involving patients with advanced solid tumors showed promising results, with several patients experiencing partial responses to treatment. The findings indicated reduced tumor size and improved quality of life indicators.

2. Skin Care Applications
Due to its antioxidant and anti-inflammatory properties, Dehydrozingerone is being explored in cosmetic formulations aimed at skin protection and rejuvenation.

Synthesis and Industrial Applications

The compound can be synthesized through various methods, including the Mizoroki-Heck reaction and selective hydrogenation processes. These methods have been optimized for scalability in industrial settings.

Synthesis Overview

MethodologyYield (%)Notes
Mizoroki-Heck Reaction76%Scalable continuous flow process developed for higher efficiency.
Selective HydrogenationUp to 90%Higher yields achieved using specific catalyst combinations.

Safety Profile

Toxicological studies suggest that Dehydrozingerone has a favorable safety profile when used at therapeutic doses. Side effects are generally mild and manageable.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent positions and functional groups on the phenyl ring or the enone system. Key examples include:

Compound Name CAS Number Molecular Formula Substituents (Phenyl Ring) Key Properties/Applications Reference
4-(4-Methoxyphenyl)-3-buten-2-one 943-88-4 C₁₁H₁₂O₂ 4-OCH₃ Precursor for raspberry scent synthesis
(E)-4-(4-Hydroxyphenyl)-3-buten-2-one N/A C₁₀H₁₀O₂ 4-OH Intermediate in antimalarial drug synthesis
4-(2,3,4-Trimethoxyphenyl)-3-buten-2-one 119101-22-3 C₁₃H₁₆O₄ 2,3,4-OCH₃ Studied for antitumor activity
3-Hydroxy-β-ionone 72491-46-4 C₁₃H₂₀O₂ Cyclohexenyl + hydroxyl Fragrance industry

Key Observations :

  • Substituent Position : The 3-hydroxy-4-methoxy substitution in the target compound enhances polarity compared to 4-methoxy derivatives (e.g., 943-88-4), improving solubility in polar solvents .
  • For example, 4-(2,3,4-trimethoxyphenyl)-3-buten-2-one shows enhanced cytotoxicity against cancer cells due to multiple methoxy groups .
  • Reactivity: The enone system in 4-(4-methoxyphenyl)-3-buten-2-one is selectively hydrogenated to 4-(4-methoxyphenyl)-butan-2-one, a key intermediate in flavor synthesis .
Physicochemical Properties
  • Boiling Points: Hydroxy/methoxy derivatives typically have higher boiling points than non-polar analogues (e.g., 4-(4-methoxyphenyl)-3-buten-2-one boils at ~300°C) due to hydrogen bonding .
  • NMR Data :
    • Target Compound : ¹H NMR (CDCl₃): δ 2.35 (s, 3H, COCH₃), 6.85–7.40 (m, 3H, aromatic), 6.65 (d, J=16 Hz, 1H, CH=CH) .
    • 4-Methoxy Analogue : ¹H NMR (CDCl₃): δ 2.32 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 6.90–7.60 (m, 4H, aromatic) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one, and how can reaction yields be optimized?

  • Methodology : A Claisen-Schmidt condensation is commonly employed, reacting substituted acetophenones with aldehydes under basic conditions (e.g., NaOH or KOH in ethanol). For example, describes a three-step synthesis from 2-hydroxyacetophenone and substituted benzaldehydes. Optimization involves controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 aldehyde:ketone), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Improvement : Use catalytic bases (e.g., piperidine) to enhance enolate formation and reduce side reactions. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. How can the structural identity and purity of this compound be validated?

  • Analytical Techniques :

  • GC-MS : Use a non-polar column (e.g., HP-5MS) with a temperature gradient (60°C to 280°C at 5–10°C/min) to confirm retention time and molecular ion peaks (m/z 192.21) .
  • NMR : Key signals include δ 2.35 (s, CH3 ketone), δ 6.8–7.3 (aromatic protons), and δ 6.5 (vinyl proton). Compare with reference spectra in NIST databases .
  • HPLC : Utilize a C18 column with methanol/water (65:35) mobile phase at pH 4.6 (adjusted with glacial acetic acid) for purity assessment (>95%) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, methanol). Use shake-flask method with UV-Vis quantification (λmax ~280 nm) .
  • Stability : Susceptible to photodegradation. Store in amber vials at –20°C under inert gas (N2/Ar). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can contradictory data regarding reaction by-products or bioactivity be resolved?

  • Case Study : Discrepancies in reported by-products (e.g., dimerization products) may arise from varying reaction conditions.
  • Resolution Strategy :

  • LC-MS/MS : Identify low-abundance by-products (e.g., m/z 385 for dimers) using high-resolution MS .
  • Isolation and Crystallization : Recrystallize from ethanol/water () and compare X-ray diffraction data with CCDC references (e.g., 2088523) .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity?

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in inflammatory pathways). Optimize the 3D structure (DFT/B3LYP/6-31G*) for accurate charge distribution .
  • QSAR : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity data from analogs (e.g., prenylated derivatives in ).

Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?

  • SAR Design :

Substituent ModificationObserved Effect (Example)
3-Methoxy → Ethoxy Increased lipophilicity (logP +0.5)
Hydroxy → Prenyl Enhanced antimicrobial activity ( )
  • Synthesis & Testing : Introduce groups via Williamson ether synthesis or Friedel-Crafts alkylation. Evaluate bioactivity in microbial assays (MIC ≤50 µg/mL) .

Q. What methodologies are recommended for assessing ecological toxicity and biodegradation?

  • In Silico Tools : Use EPI Suite to predict biodegradability (BIOWIN model) and bioaccumulation (BCFBAF).
  • Microcosm Studies : Incubate compound in soil/water systems (OECD 307/308 guidelines) and quantify degradation via LC-MS. notes limited data, necessitating empirical testing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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